Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate
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Overview
Description
Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are significant in medicinal chemistry due to their diverse biological activities and therapeutic potential .
Preparation Methods
The synthesis of Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Industrial production methods may involve microwave-assisted reactions to achieve higher yields and shorter reaction times .
Chemical Reactions Analysis
Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they may act as inhibitors of histone deacetylases (HDACs), which play a role in gene expression and cancer progression . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic acid: A neurotoxin and research tool in neuroscience.
The uniqueness of this compound lies in its specific bromine substitution, which may impart distinct chemical and biological properties compared to other isoxazole derivatives .
Properties
Molecular Formula |
C10H8BrNO3 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 4-bromo-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-8-6(11)4-3-5-7(8)12-15-9/h3-5H,2H2,1H3 |
InChI Key |
FUDYWINUHYDVQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NO1)C=CC=C2Br |
Origin of Product |
United States |
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